molecular formula C21H24N2O3S B6081597 [1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]-piperidin-1-ylmethanone

[1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]-piperidin-1-ylmethanone

Cat. No.: B6081597
M. Wt: 384.5 g/mol
InChI Key: HBTGVESNSUIYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]-piperidin-1-ylmethanone: is a complex organic compound that features a benzenesulfonyl group attached to a dihydroindole and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]-piperidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. This can be achieved through the reaction of benzenesulfonic acid with phosphorus oxychloride or chlorosulfonic acid . The subsequent steps involve the formation of the dihydroindole and piperidine intermediates, which are then coupled under specific conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of sulfonamide-based drugs and materials.

Biology: In biological research, it is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of [1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The indole and piperidine moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]-piperidin-1-ylmethanone lies in its complex structure, which combines the properties of benzenesulfonyl, indole, and piperidine groups. This combination provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

[1-(benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-16-14-18-15-17(21(24)22-12-6-3-7-13-22)10-11-20(18)23(16)27(25,26)19-8-4-2-5-9-19/h2,4-5,8-11,15-16H,3,6-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTGVESNSUIYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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